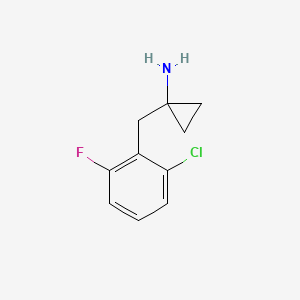

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine

描述

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a 2-chloro-6-fluorobenzyl substituent. This compound belongs to a class of small-molecule building blocks used in medicinal chemistry and drug discovery. The cyclopropane ring confers structural rigidity, while the halogenated benzyl group enhances electronic and steric interactions, making it a candidate for targeting enzymes or receptors requiring aromatic and hydrophobic interactions.

属性

分子式 |

C10H11ClFN |

|---|---|

分子量 |

199.65 g/mol |

IUPAC 名称 |

1-[(2-chloro-6-fluorophenyl)methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-8-2-1-3-9(12)7(8)6-10(13)4-5-10/h1-3H,4-6,13H2 |

InChI 键 |

ARSUZBCICWGJBG-UHFFFAOYSA-N |

规范 SMILES |

C1CC1(CC2=C(C=CC=C2Cl)F)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

化学反应分析

Types of Reactions

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

作用机制

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

相似化合物的比较

The following table and analysis highlight key structural analogs, their physicochemical properties, and biological implications:

Table 1: Comparative Analysis of Structural Analogs

Key Structural and Functional Differences

Cyclopropane vs. Piperazine/Diazepane Rings

- In contrast, piperazine (6-membered) and diazepane (7-membered) analogs () offer greater flexibility, which may reduce target specificity but improve solubility due to increased basicity .

Halogen Substituent Effects

- Chloro vs. Fluoro vs. Bromo: The 2-chloro-6-fluoro substitution on the benzyl group (target compound) balances electron-withdrawing effects and lipophilicity.

Heterocyclic Modifications

- Pyrazole and Thiadiazole Derivatives : GSK613 () replaces the cyclopropane with a pyrazole-thiadiazole scaffold, enabling π-π stacking and hydrogen bonding with InhA. This highlights how heterocyclic replacements can shift biological activity toward specific enzyme targets .

Pharmacological and ADMET Considerations

- Enzyme Inhibition : Cyclopropane amines are explored for kinase and enzyme inhibition (e.g., tyrosine kinase inhibitors in ). The target compound’s halogenated benzyl group may enhance binding to hydrophobic enzyme pockets, akin to GSK613’s InhA inhibition .

- ADMET Profiles : While explicit data for the target compound are lacking, emphasizes that analogs like GSK693 undergo rigorous ADMET profiling to optimize solubility, metabolic stability, and toxicity. Piperazine derivatives () may exhibit improved solubility due to their basic nitrogen atoms .

生物活性

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine features a cyclopropane ring attached to a chloro-fluorobenzyl group. Its molecular formula is , with a molecular weight of approximately 187.64 g/mol. The presence of chlorine and fluorine substituents is significant as they can enhance binding affinity and influence biological activity.

The mechanism of action for 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine involves its interaction with specific enzymes and receptors. Research indicates that the compound can modulate enzyme activities, potentially affecting pathways involved in various physiological processes. The binding affinity is enhanced by the structural features provided by the chloro and fluorine groups, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Studies have shown that compounds structurally similar to 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains . The potential application of this compound in treating bacterial infections warrants further investigation.

Cytotoxicity Studies

In vitro cytotoxicity assessments have indicated that similar compounds display varying degrees of cytotoxic effects against different cell lines. For example, certain derivatives have shown low cytotoxicity against primary porcine monocyte-derived macrophages, suggesting a favorable safety profile for therapeutic applications .

Research Findings and Case Studies

Several studies have focused on the biological evaluation of cyclopropanamine derivatives, emphasizing structure-activity relationships (SAR). A notable study explored the activity of various analogs against Mycobacterium tuberculosis, revealing promising results that could lead to the development of new antitubercular agents .

Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | 5.0 | Effective against MRSA |

| Compound B | Cytotoxicity | Porcine macrophages | >50 | Low cytotoxicity observed |

| Compound C | Antitubercular | Mycobacterium tuberculosis | 12.8 | Promising for further development |

Future Directions

The ongoing research into 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine focuses on elucidating its precise mechanisms of action and expanding its therapeutic potential. Investigations are particularly aimed at understanding its role in neuropharmacology, where it may influence neurotransmitter systems or neuroprotective pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。